molecular formula C8H14ClNO B11827482 [(1R,7R)-1-chloro-3-azabicyclo[5.1.0]octan-7-yl]methanol

[(1R,7R)-1-chloro-3-azabicyclo[5.1.0]octan-7-yl]methanol

Cat. No.: B11827482
M. Wt: 175.65 g/mol
InChI Key: KAYQHOSOSYXPDL-SFYZADRCSA-N
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Description

[(1R,7R)-1-chloro-3-azabicyclo[510]octan-7-yl]methanol is a bicyclic compound featuring a chlorine atom and a hydroxyl group attached to a nitrogen-containing ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1R,7R)-1-chloro-3-azabicyclo[5.1.0]octan-7-yl]methanol typically involves the following steps:

    Formation of the bicyclic ring system: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the chlorine atom: Chlorination can be performed using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions.

    Addition of the hydroxyl group: The hydroxyl group can be introduced via a nucleophilic substitution reaction using a suitable alcohol or hydroxylating agent.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:

    Batch or continuous flow reactors: To control reaction parameters such as temperature, pressure, and reaction time.

    Purification techniques: Such as distillation, crystallization, or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

[(1R,7R)-1-chloro-3-azabicyclo[5.1.0]octan-7-yl]methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The chlorine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, or other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a suitable base or catalyst.

Major Products Formed

    Oxidation: Formation of a carbonyl compound.

    Reduction: Formation of a dechlorinated product.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

[(1R,7R)-1-chloro-3-azabicyclo[5.1.0]octan-7-yl]methanol has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, such as antimicrobial or anticancer activity.

    Industry: Utilized in the development of new materials or as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of [(1R,7R)-1-chloro-3-azabicyclo[5.1.0]octan-7-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:

    Binding to active sites: Inhibiting or modulating the activity of enzymes.

    Interacting with receptors: Altering signal transduction pathways.

    Disrupting cellular processes: Affecting the function of cellular components.

Comparison with Similar Compounds

[(1R,7R)-1-chloro-3-azabicyclo[5.1.0]octan-7-yl]methanol can be compared with other similar compounds, such as:

    [(1R,7R)-1-chloro-3-azabicyclo[5.1.0]octan-7-yl]ethanol: Differing by the presence of an ethyl group instead of a hydroxyl group.

    [(1R,7R)-1-bromo-3-azabicyclo[5.1.0]octan-7-yl]methanol: Differing by the presence of a bromine atom instead of a chlorine atom.

    [(1R,7R)-1-chloro-3-azabicyclo[5.1.0]octan-7-yl]methanamine: Differing by the presence of an amine group instead of a hydroxyl group.

These comparisons highlight the uniqueness of [(1R,7R)-1-chloro-3-azabicyclo[51

Properties

Molecular Formula

C8H14ClNO

Molecular Weight

175.65 g/mol

IUPAC Name

[(1R,7R)-1-chloro-3-azabicyclo[5.1.0]octan-7-yl]methanol

InChI

InChI=1S/C8H14ClNO/c9-8-4-7(8,6-11)2-1-3-10-5-8/h10-11H,1-6H2/t7-,8+/m1/s1

InChI Key

KAYQHOSOSYXPDL-SFYZADRCSA-N

Isomeric SMILES

C1C[C@@]2(C[C@@]2(CNC1)Cl)CO

Canonical SMILES

C1CC2(CC2(CNC1)Cl)CO

Origin of Product

United States

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